molecular formula C19H16Cl2N2O3 B10911078 (4E)-2-(3,4-dichlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(3,4-dichlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10911078
M. Wt: 391.2 g/mol
InChI Key: YXONDDWSIXKDTG-RIYZIHGNSA-N
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Description

2-(3,4-Dichlorophenyl)-4-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazolone core, which is a common structural motif in various pharmacologically active molecules. The presence of dichlorophenyl and ethoxy-hydroxyphenyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-4-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an ethyl acetoacetate to form the pyrazolone ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using a suitable dichlorobenzene derivative.

    Aldol Condensation: The final step involves an aldol condensation reaction between the pyrazolone derivative and 3-ethoxy-4-hydroxybenzaldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance reaction rates. Large-scale production may also employ continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated pyrazolone derivatives.

    Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-4-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and ethoxy-hydroxyphenyl groups may facilitate binding to active sites, while the pyrazolone core can interact with catalytic residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.

    Antipyrine: A pyrazolone used as an analgesic and antipyretic.

    Metamizole: Known for its analgesic and antispasmodic effects.

Uniqueness

2-(3,4-Dichlorophenyl)-4-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of dichlorophenyl and ethoxy-hydroxyphenyl groups enhances its potential for diverse applications compared to other pyrazolone derivatives.

Properties

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2 g/mol

IUPAC Name

(4E)-2-(3,4-dichlorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C19H16Cl2N2O3/c1-3-26-18-9-12(4-7-17(18)24)8-14-11(2)22-23(19(14)25)13-5-6-15(20)16(21)10-13/h4-10,24H,3H2,1-2H3/b14-8+

InChI Key

YXONDDWSIXKDTG-RIYZIHGNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C)O

Origin of Product

United States

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